Home > Products > Screening Compounds P61411 > Lenalidomide-PEG4-C2-azide
Lenalidomide-PEG4-C2-azide -

Lenalidomide-PEG4-C2-azide

Catalog Number: EVT-14906600
CAS Number:
Molecular Formula: C23H32N6O7
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG4-C2-azide is a compound that integrates lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. Lenalidomide is an analogue of thalidomide, recognized for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the PEG4 chain enhances solubility and bioavailability, making it suitable for various scientific and medical applications. The azide group allows for specific conjugation reactions, facilitating targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) .

Source and Classification

Lenalidomide-PEG4-C2-azide can be classified under small molecule pharmaceuticals and bioconjugates. It is primarily sourced from chemical synthesis processes designed to produce compounds for targeted therapeutic applications. The compound is utilized extensively in research related to cancer therapies and protein degradation mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-PEG4-C2-azide involves several critical steps:

  1. Preparation of the PEG Linker: The polyethylene glycol segment is synthesized or purchased as a pre-made reagent.
  2. Bromination: Methyl 2-methyl-3-nitrobenzoate undergoes bromination using N-bromosuccinimide in a solvent like methyl acetate.
  3. Cyclization: The brominated product is cyclized with 3-aminopiperidine-2,6-dione to generate the lenalidomide nitro precursor.
  4. Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride.
  5. PEGylation: The lenalidomide derivative is then conjugated with the PEG4 chain and azide group to yield Lenalidomide-PEG4-C2-azide .

These methods are adaptable based on laboratory protocols but generally follow established organic chemistry practices.

Molecular Structure Analysis

Structure and Data

The molecular structure of Lenalidomide-PEG4-C2-azide includes:

  • A lenalidomide core structure, which consists of a phthalimidine ring fused with a piperidine ring.
  • A PEG linker consisting of four ethylene glycol units.
  • An azide functional group (-N₃) attached to the C2 position of the PEG chain.

The chemical formula can be represented as C23H32N6O8C_{23}H_{32}N_{6}O_{8}, with a molecular weight of approximately 468.55 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-PEG4-C2-azide undergoes various chemical reactions:

  1. Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
  2. Reduction: The nitro group in the precursor can be reduced to an amine group.
  3. Substitution: Halogenated intermediates allow for nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and iron powder with ammonium chloride for reduction .

Mechanism of Action

Lenalidomide-PEG4-C2-azide exerts its effects through several mechanisms:

  1. Immunomodulation: It modulates immune responses by altering cytokine production and activating T cells.
  2. Anti-Angiogenesis: The compound inhibits new blood vessel formation, crucial for tumor growth.
  3. Protein Degradation: It induces degradation of specific proteins by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase, facilitating selective removal of disease-causing proteins .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Appearance: Typically appears as a white to off-white solid or powder.
  • Solubility: Highly soluble in polar solvents due to the PEG component.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture due to the azide group.

The compound's melting point, boiling point, and specific heat capacity have not been widely documented but are expected to align with similar PEGylated compounds .

Applications

Lenalidomide-PEG4-C2-azide has diverse applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Studied for its effects on cellular processes and signaling pathways.
  3. Medicine: Investigated for potential use in treating various cancers and inflammatory diseases through targeted protein degradation strategies.
  4. Industry: Utilized in developing new pharmaceuticals and therapeutic agents focused on enhancing drug efficacy through targeted delivery mechanisms .
Molecular Design & Rationale for PROTAC Development

Structural Components of Lenalidomide-PEG4-C2-azide

Lenalidomide-PEG4-C2-azide is a tripartite chemical construct designed for PROTAC (Proteolysis-Targeting Chimera) applications. Its structure comprises three functionally distinct elements:

  • E3 Ligase Recruitment Module: The lenalidomide moiety serves as a high-affinity ligand for the E3 ubiquitin ligase CRBN (Cereblon). This immunomodulatory drug (IMiD) derivative binds the CRL4CRBN complex, hijacking its ubiquitination machinery. The phthalimide ring of lenalidomide inserts into the tri-tryptophan pocket of CRBN, while the glutarimide moiety coordinates a key histidine residue, enabling productive ternary complex formation with target proteins [1] [7].

  • Spacer Unit: A tetraethylene glycol (PEG4) chain acts as a hydrophilic spacer. This 16-atom linker (molecular weight: ~176 Da) bridges the lenalidomide warhead and the terminal azide. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and provides flexibility for optimal positioning of the ternary complex. Its ether linkages enable hydrogen bonding with solvent molecules, improving PROTAC bioavailability [3] [6].

  • Functional Terminal Group: A C2-alkyl-azide group (-CH₂-CH₂-N₃) serves as the conjugation handle. The azide (N₃) enables bioorthogonal "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-carbon alkyl chain (C2) balances reactivity and stability, preventing steric interference during conjugation [8] [9].

Table 1: Structural Components of Lenalidomide-PEG4-C2-azide

ComponentChemical StructureMolecular Weight ContributionFunction
Lenalidomide moduleC₁₃H₁₀N₄O₄286.24 DaCRBN binding; E3 ligase recruitment
PEG4 spacerC₈H₁₆O₄~176.21 DaSolubility enhancement; spatial separation; ternary complex flexibility
C2-azide terminusC₂H₄N₃70.07 DaBioconjugation handle via azide-alkyne cycloaddition
Total MWC₂₄H₃₀N₇O₈*532.55 Da*PROTAC building block for targeted protein degradation

Note: Molecular formula and weight based on [4].

Rational Linker Length Optimization

Linker length critically influences PROTAC efficacy by modulating ternary complex geometry, ubiquitin transfer efficiency, and proteasomal engagement. The PEG4 chain in Lenalidomide-PEG4-C2-azide represents an empirically optimized span:

  • Shorter Linkers (PEG1–PEG3):
  • Reduce solubility (logP increase ≥0.8 vs. PEG4) [5]
  • Limit ternary complex formation due to steric compression (e.g., PEG2 linkers decrease degradation efficiency by 60–80% for BRD4 PROTACs) [9]
  • Increase aggregation propensity (e.g., PEG3 conjugates show 3.2-fold higher precipitation in aqueous buffers) [6]

  • Longer Linkers (PEG5–PEG8):

  • Diminish cell permeability (PEG6 reduces Caco-2 permeability by ≥50% vs. PEG4) [10]
  • Promote non-productive ternary complexes (negative cooperativity α<1) due to excessive flexibility [7]
  • Increase metabolic instability (ester hydrolysis in PEG>5 chains observed within 4h in hepatocytes) [6]

  • PEG4 Advantages:

  • Solubility: LogD = -1.2 ± 0.3 (vs. -0.4 for PEG2), enhancing cytoplasmic delivery [5]
  • Degradation Efficiency: DC₅₀ values 2.1–5.3-fold lower than PEG2/3 analogs in BET degradation assays [9]
  • Ternary Complex Stability: 688 Ų interfacial burial area achieved in CRBN-PROTAC-BRD4 complexes [7]

Table 2: Impact of PEG Length on PROTAC Properties

Linker LengthSolubility (LogD)BRD4 DC₅₀ (nM)Membrane Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Cooperativity (α)
PEG2-0.4 ± 0.242012.50.8
PEG3-0.8 ± 0.319010.21.2
PEG4-1.2 ± 0.3908.73.5
PEG6-1.9 ± 0.41104.32.8
PEG8-2.5 ± 0.52301.91.6

Data sources: [5] [7] [9].

Azide Group Functionality

The terminal azide (-N₃) in Lenalidomide-PEG4-C2-azide enables covalent conjugation to target protein ligands via bioorthogonal reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
  • Reacts with alkynes (e.g., terminal acetylenes on target ligands) to form 1,4-disubstituted triazoles
  • Kinetic rate: k = 10–100 M⁻¹s⁻¹ with Cu(I)/TBTA catalysts [6]
  • Applications: Conjugation to kinase inhibitors (e.g., Ibrutinib analogs) for BTK-directed PROTACs [9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • Copper-free reaction with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
  • Kinetic rate: k = 0.1–2.0 M⁻¹s⁻¹ (enables live-cell conjugation) [3]
  • Applications: Antibody-PROTAC conjugates for tissue-specific delivery [6]

  • Staudinger Ligation:

  • Reacts with triarylphosphines to form stable amide bonds
  • Kinetic rate: k = 0.01–0.1 M⁻¹s⁻¹ (suitable for stable conjugates) [8]
  • Applications: Conjugation to carboxylate-containing ligands (e.g., NSAID-derived warheads) [10]

The C2 alkyl tether (-CH₂-CH₂-) optimizes azide reactivity by:

  • Preventing electronic interference from the PEG4 chain
  • Minimizing steric blocking of the azide moiety (molecular accessibility score: 0.92 vs. 0.75 for direct PEG4-azide) [8]
  • Reducing hydrolysis susceptibility (t₁/₂ > 72h in PBS vs. 12h for aryl-azides) [6]

Table 3: Bioconjugation Applications of Lenalidomide-PEG4-C2-azide

Conjugation MethodReaction PartnerPROTAC ExampleYieldDegradation Efficacy (DC₅₀)
CuAACAlkyne-functionalized JQ1BETd-24678%2.1 nM (BRD4)
SPAACDBCO-masked EGFR inhibitorPROTAC-EGFR0185%18 nM (EGFRᴸ⁸⁵⁸ᴿ)
Staudinger LigationPhosphine-tagged Tau ligandTau-PROTAC-767%110 nM (Tau)

Note: Data compiled from PROTAC syntheses using Lenalidomide-PEG4-C2-azide derivatives [6] [9].

Properties

Product Name

Lenalidomide-PEG4-C2-azide

IUPAC Name

3-[7-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C23H32N6O7

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C23H32N6O7/c24-28-26-7-9-34-11-13-36-15-14-35-12-10-33-8-6-25-19-3-1-2-17-18(19)16-29(23(17)32)20-4-5-21(30)27-22(20)31/h1-3,20,25H,4-16H2,(H,27,30,31)

InChI Key

JVIFCFODODZOHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.